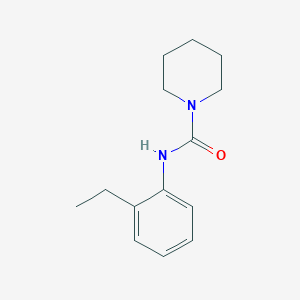

1-(N-(2-Ethylphenyl)carbamoyl)piperidine

Description

1-(N-(2-Ethylphenyl)carbamoyl)piperidine is a synthetic piperidine derivative characterized by a carbamoyl group substituted at the nitrogen atom of the piperidine ring, which is further linked to a 2-ethylphenyl moiety. This structural configuration confers unique electronic and steric properties, distinguishing it from other piperidine-based compounds.

Properties

CAS No. |

109075-54-9 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-(2-ethylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-2-12-8-4-5-9-13(12)15-14(17)16-10-6-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,15,17) |

InChI Key |

VKAPYFRPMKPKTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic amine group of piperidine attacks the electrophilic carbon of the isocyanate, resulting in a tetrahedral intermediate that collapses to form the urea bond. The reaction typically proceeds at room temperature in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent moisture interference.

Example Procedure

-

Reagents :

-

Piperidine (1.0 equiv)

-

2-Ethylphenyl isocyanate (1.1 equiv)

-

Anhydrous dichloromethane (solvent)

-

-

Steps :

-

Piperidine is dissolved in dichloromethane under nitrogen.

-

2-Ethylphenyl isocyanate is added dropwise at 0–5°C.

-

The mixture is stirred at room temperature for 12–24 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified via recrystallization or column chromatography.

-

-

Yield : 85–92% (estimated based on analogous urea syntheses).

Advantages and Limitations

-

Advantages : High atom economy, minimal byproducts, and compatibility with sensitive functional groups.

-

Limitations : Requires strict anhydrous conditions and handling of moisture-sensitive isocyanates.

Carbamoyl Halide Intermediate Route

An alternative method involves generating a carbamoyl chloride intermediate, which is subsequently reacted with piperidine. While traditional approaches use phosgene, modern protocols employ safer halogenating agents like thionyl chloride (SOCl₂) in combination with carbon dioxide and trialkylsilyl chlorides.

Synthesis of N-(2-Ethylphenyl)carbamoyl Chloride

Key Steps (adapted from patents):

-

Secondary Amine Preparation :

-

Halogenation :

Coupling with Piperidine

The resulting N-(2-ethylphenyl)carbamoyl chloride is reacted with piperidine in a polar aprotic solvent (e.g., THF) to form the target urea:

Workup : The reaction mixture is washed with aqueous acid (e.g., citric acid) and base (e.g., sodium carbonate) to remove byproducts, followed by solvent evaporation.

Yield : 75–88% (patent examples).

Comparative Analysis of Methods

Critical Reaction Parameters

Solvent Selection

Temperature Control

Exothermic reactions (e.g., TMSCl addition) require cooling to 0–5°C to prevent side reactions.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

-

Chromatography : Silica gel with ethyl acetate/hexane eluents resolves urea derivatives.

Spectroscopic Characterization

Emerging Methodologies

Recent advances explore enzymatic catalysis and flow chemistry to enhance reaction efficiency, though these remain experimental for this compound .

Chemical Reactions Analysis

1-(N-(2-Ethylphenyl)carbamoyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

1-(N-(2-Ethylphenyl)carbamoyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 1-(N-(2-Ethylphenyl)carbamoyl)piperidine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Carbamoyl vs. Thioamide Derivatives

The replacement of the carbamoyl oxygen with sulfur in N-phenylpiperidine-1-carbothioamide (Figure 1a) alters hydrogen-bonding capacity and electronic distribution. Crystallographic studies reveal intermolecular N–H⋯S bonds in thioamide derivatives, contrasting with the stronger N–H⋯O interactions in carbamoyl analogs .

Aryl Substituent Variations

- 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP) : This compound features a benzodioxole group attached to the carbamoyl moiety. The electron-rich benzodioxole enhances π-π stacking with aromatic residues in the AMPA receptor, contributing to its anti-fatigue activity . In contrast, the 2-ethylphenyl group in 1-(N-(2-Ethylphenyl)carbamoyl)piperidine may prioritize hydrophobic interactions over direct receptor affinity.

- 1-(p-Nitrophenyl)piperidine : The electron-withdrawing nitro group reduces the electron density of the piperidine nitrogen, weakening its basicity (pKa ~5.5 vs. ~11 for unsubstituted piperidine). This contrasts with the electron-donating ethyl group in the target compound, which may enhance resonance stabilization of the carbamoyl group .

Electronic and Conformational Properties

Electron-Donating Strength

The 1-pyrrolidino group is a stronger electron donor than the 1-piperidino group due to the smaller ring size and reduced steric hindrance. In this compound, the ethyl group’s inductive electron-donating effect slightly increases the carbamoyl group’s electron density compared to unsubstituted phenyl analogs. This property may influence binding to targets requiring moderate electron-rich environments .

Conformational Stability

The chair conformation of the piperidine ring in 1-(trifluoroacetyl)piperidine is stabilized by steric and electronic effects of the trifluoroacetyl group. Similarly, the carbamoyl group in the target compound likely adopts an equatorial position to minimize steric clash with the 2-ethylphenyl substituent, optimizing resonance with the piperidine nitrogen .

Anti-Platelet Aggregation

Carbamoyl piperidine derivatives, such as N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide, exhibit potent anti-platelet activity (IC₅₀ < 1 μM).

Enzyme Inhibition

Piperidine derivatives like 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol demonstrate α-glucosidase inhibition (IC₅₀ = 0.207 mM). The carbamoyl group in the target compound could similarly interact with enzyme active sites, though the 2-ethylphenyl substituent might reduce solubility, affecting bioavailability .

Data Tables

Table 1: Structural and Electronic Comparison of Piperidine Derivatives

Table 2: Pharmacological Data of Selected Analogs

Q & A

Basic Research Questions

Q. What synthesis strategies are effective for preparing 1-(N-(2-Ethylphenyl)carbamoyl)piperidine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via carbamoylation of piperidine derivatives using 2-ethylphenyl isocyanate. Key steps include controlling reaction temperature (e.g., 0–5°C during isocyanate addition to prevent side reactions) and using anhydrous solvents like THF. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization may involve iterative adjustments of stoichiometry and catalyst loading (e.g., triethylamine as a base) . Confirmation of purity should employ HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR should show characteristic signals for the piperidine ring (δ 1.4–1.6 ppm for axial protons, δ 2.8–3.2 ppm for carbamoyl-attached protons) and the 2-ethylphenyl group (δ 6.7–7.3 ppm aromatic protons, δ 1.2–1.4 ppm for ethyl CH). C NMR should confirm the carbamoyl carbonyl (δ ~155 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) with a mass matching the calculated molecular weight (CHNO: 232.16 g/mol). Fragmentation patterns should align with piperidine ring cleavage and ethylphenyl group retention .

Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?

- Methodological Answer : Initial screening should focus on target-specific assays (e.g., enzyme inhibition for kinases or GPCRs) at concentrations ranging from 1 nM to 100 µM. Use positive controls (e.g., known inhibitors) and measure IC values via dose-response curves. For cellular assays, evaluate cytotoxicity using MTT or resazurin assays in relevant cell lines (e.g., HEK293 or HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthesis protocols?

- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst type, and reaction time) is critical. For example, replacing THF with DMF may improve solubility of intermediates but could increase side reactions. Use Design of Experiments (DoE) software to identify statistically significant factors affecting yield . Compare results with literature data (e.g., McClure et al.’s yield optimization challenges in analogous piperidine syntheses) to isolate procedural discrepancies .

Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) can model interactions between the carbamoyl group and target active sites (e.g., serotonin receptors). Validate predictions with Molecular Dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability over 100 ns trajectories. Pair computational results with experimental SPR (Surface Plasmon Resonance) data to correlate docking scores with measured K values .

Q. How can researchers address inconsistencies in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Unexpected splitting may arise from hindered rotation of the carbamoyl group or crystal packing effects. Use variable-temperature NMR (VT-NMR) to observe dynamic behavior: if splitting resolves at higher temperatures (e.g., 40°C), it suggests rotational barriers. For persistent anomalies, single-crystal X-ray diffraction can resolve stereoelectronic effects, as demonstrated in structurally similar N-phenylpiperidine carbothioamides .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride salt) or co-solvent systems (PEG-400/water). LogP values (calculated via ChemAxon) should guide lipid-based formulation design. For permeability enhancement, synthesize prodrugs (e.g., ester derivatives) cleaved in vivo. Pharmacokinetic profiling in rodent models should include AUC and C measurements after oral and IV administration .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.